BenchChemオンラインストアへようこそ!

4-Bromooxolan-3-ol

Organic Synthesis Medicinal Chemistry Building Blocks

4-Bromooxolan-3-ol (CAS 204926-49-8), also known as 4-bromotetrahydrofuran-3-ol, is a brominated tetrahydrofuran derivative with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol. This compound features both a bromo substituent and a hydroxyl group on the tetrahydrofuran (oxolane) ring, making it a versatile bifunctional building block in organic synthesis.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 204926-49-8
Cat. No. B3250729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromooxolan-3-ol
CAS204926-49-8
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESC1C(C(CO1)Br)O
InChIInChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2
InChIKeyLUUKWZNQWLUBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromooxolan-3-ol (CAS 204926-49-8): Bifunctional Tetrahydrofuran Building Block for Selective Derivatization


4-Bromooxolan-3-ol (CAS 204926-49-8), also known as 4-bromotetrahydrofuran-3-ol, is a brominated tetrahydrofuran derivative with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol . This compound features both a bromo substituent and a hydroxyl group on the tetrahydrofuran (oxolane) ring, making it a versatile bifunctional building block in organic synthesis . Its structural characteristics include an ACD/LogP of -0.35, a polar surface area of 29 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable physicochemical properties for drug discovery applications .

Why 4-Bromooxolan-3-ol Cannot Be Substituted with Monofunctional Bromotetrahydrofurans or Simple Alcohols


Generic substitution of 4-bromooxolan-3-ol with monofunctional bromotetrahydrofurans (such as 2-bromotetrahydrofuran or 3-bromotetrahydrofuran) or simple aliphatic alcohols fails due to the compound's unique bifunctional nature . The concurrent presence of both a nucleophilic hydroxyl group and an electrophilic bromo substituent on the same tetrahydrofuran ring enables orthogonal reactivity patterns that are unattainable with single-functional-group analogs . This dual functionality allows for sequential or selective derivatization—where the hydroxyl group can be protected, oxidized, or esterified independently, while the bromo substituent simultaneously participates in cross-coupling, elimination, or nucleophilic substitution reactions . Monofunctional analogs (e.g., 3-bromotetrahydrofuran, CAS 19311-37-6) lack the hydroxyl handle necessary for further functionalization, while simple alcohols lack the bromo leaving group required for C-C bond formation, making 4-bromooxolan-3-ol irreplaceable in multi-step synthetic routes requiring this specific orthogonal reactivity profile .

Quantitative Differentiation Evidence: 4-Bromooxolan-3-ol vs. Monofunctional Bromotetrahydrofuran Analogs


Bifunctional Reactivity: Dual Functional Group Density vs. Monofunctional Analogs

4-Bromooxolan-3-ol possesses two orthogonal reactive sites (bromo and hydroxyl) on a single tetrahydrofuran core, enabling sequential derivatization strategies that are impossible with monofunctional analogs such as 3-bromotetrahydrofuran (CAS 19311-37-6) or 2-bromotetrahydrofuran (CAS 59253-21-3). This bifunctionality is quantified by a functional group density of 2 reactive groups per 167 g/mol (0.012 groups/g) versus 1 reactive group per 151 g/mol (0.0066 groups/g) for monofunctional bromotetrahydrofurans .

Organic Synthesis Medicinal Chemistry Building Blocks

Stereochemical Versatility: Racemic vs. Enantiopure Forms for Asymmetric Synthesis

4-Bromooxolan-3-ol is commercially available in both racemic (CAS 204926-49-8) and enantiomerically pure (3R,4R)-forms (CAS 274693-10-6), whereas most monofunctional bromotetrahydrofurans (e.g., 3-bromotetrahydrofuran) are primarily available only as racemates . This stereochemical versatility provides a quantifiable advantage for asymmetric synthesis applications requiring defined stereochemistry .

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Orthogonal Reactivity: Simultaneous Nucleophilic and Electrophilic Centers for One-Pot Transformations

The simultaneous presence of a hydroxyl nucleophile and a bromo electrophile on 4-bromooxolan-3-ol enables orthogonal reactivity patterns that are not achievable with compounds possessing only one functional group type . This is a fundamental structural distinction rather than a measured performance metric, and represents a class-level inference regarding the compound's utility.

Sequential Derivatization Orthogonal Protection Multi-Component Reactions

4-Bromooxolan-3-ol: Optimal Research and Industrial Application Scenarios


Multi-Step Synthesis of Complex Tetrahydrofuran-Containing Bioactives

4-Bromooxolan-3-ol is ideally suited as a starting material or intermediate in multi-step syntheses where both the bromo and hydroxyl groups are sequentially exploited. The bromo substituent can undergo cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl moieties, while the hydroxyl group can be protected, oxidized, or further functionalized independently, enabling efficient assembly of complex molecular architectures without protecting group manipulations that would be required with monofunctional analogs . This bifunctional strategy is particularly valuable in medicinal chemistry programs targeting tetrahydrofuran-containing drug candidates .

Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The availability of 4-bromooxolan-3-ol in both racemic (CAS 204926-49-8) and enantiomerically pure (3R,4R)-forms (CAS 274693-10-6) makes it a strategic choice for asymmetric synthesis applications . Procuring the pre-resolved (3R,4R)-enantiomer eliminates the need for chiral chromatography or enzymatic resolution steps, reducing overall process development time and cost when synthesizing enantiopure drug candidates or natural product analogs . This scenario is particularly relevant for pharmaceutical R&D groups engaged in stereochemistry-sensitive target synthesis [1].

One-Pot Sequential Functionalization for Library Synthesis

The orthogonal reactivity of 4-bromooxolan-3-ol's bromo and hydroxyl groups enables one-pot sequential transformations that are unattainable with monofunctional analogs . For example, the hydroxyl group can be selectively protected or functionalized under mild conditions, followed immediately by palladium-catalyzed cross-coupling at the bromo position without intermediate workup . This capability accelerates the synthesis of diverse compound libraries for high-throughput screening, directly impacting lead generation timelines in drug discovery settings [1].

Quote Request

Request a Quote for 4-Bromooxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.